molecular formula C27H27N3O4 B12472184 N-benzyl-1-(4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide

N-benzyl-1-(4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12472184
M. Wt: 457.5 g/mol
InChI Key: ZTXCCQGAKIZGMR-UHFFFAOYSA-N
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Description

N-BENZYL-1-(4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-1-(4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl group and the carbamoylmethoxyphenyl moiety. Common reagents used in these reactions include benzyl bromide, 4-methylphenyl isocyanate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-1-(4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain groups within the compound with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating specific diseases.

    Industry: Utilizing its unique properties in materials science and engineering applications.

Mechanism of Action

The mechanism of action of N-BENZYL-1-(4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-BENZYL-1-(4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE include other benzyl-substituted pyrrolidine derivatives and carbamoylmethoxyphenyl compounds.

Uniqueness

What sets N-BENZYL-1-(4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness can be leveraged for specialized applications in research and industry.

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

N-benzyl-1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C27H27N3O4/c1-19-7-9-22(10-8-19)29-25(31)18-34-24-13-11-23(12-14-24)30-17-21(15-26(30)32)27(33)28-16-20-5-3-2-4-6-20/h2-14,21H,15-18H2,1H3,(H,28,33)(H,29,31)

InChI Key

ZTXCCQGAKIZGMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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